molecular formula C26H29N3O3S B4064907 N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide

N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide

Cat. No. B4064907
M. Wt: 463.6 g/mol
InChI Key: KJVXQKFJZCHCSL-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are part of several therapeutic drugs .


Molecular Structure Analysis

The compound likely contains a benzhydryl group (two benzene rings connected by a carbon atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other groups, one of which is an amine) based on its name .

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

Research has identified novel benzenesulfonamide derivatives as effective inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. These compounds, including N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-methyl-benzenesulfonamide, have demonstrated low nanomolar inhibitory action against human isoforms of CA, particularly hCA II, which plays a role in epileptogenesis. Some derivatives have shown promise in providing effective seizure protection in animal models, indicating potential anticonvulsant applications (Mishra et al., 2017).

Antimicrobial Activity

A study on the structures of 1-benzhydryl-sulfonyl-piperazine derivatives, which share a structural motif with the compound , reported anti-malarial activity. These findings suggest that modifications of the piperazine derivatives could yield potent antimicrobial agents (Cunico et al., 2009).

Enzyme Inhibitory Profiles

Sulfonamides incorporating triazine structural motifs have been investigated for their antioxidant and enzyme inhibitory profiles. These compounds were evaluated against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. This research demonstrates the chemical's potential in developing treatments for these conditions (Lolak et al., 2020).

Anticancer Properties

Further studies have delved into the synthesis of sulfonamides, including those with piperazine and benzenesulfonamide frameworks, for their anticancer properties. Compounds have been characterized and evaluated for their ability to inhibit human breast cancer cell proliferation, specifically targeting MDA-MB-231 cells. This suggests the compound's utility in developing new chemotherapeutic agents (Kumar et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some sulfonamides are used as antibiotics that inhibit bacterial growth by interfering with the synthesis of folic acid .

properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-27(33(31,32)24-15-9-4-10-16-24)21-25(30)28-17-19-29(20-18-28)26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-16,26H,17-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVXQKFJZCHCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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